molecular formula C17H11N5OS B2769967 2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide CAS No. 750610-26-5

2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No. B2769967
CAS RN: 750610-26-5
M. Wt: 333.37
InChI Key: PXAFCQAXEPXTSX-UHFFFAOYSA-N
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Description

“2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide” is a chemical compound with the molecular formula C17H11N5OS. It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Coordination Chemistry and Targeted Delivery

Compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, such as Mn(II) and Fe(II), have been synthesized for potential use in targeted delivery systems. These systems are designed for delivering nitric oxide (NO) to biological sites like tumors, where NO is released upon exposure to light. This approach highlights the role of such compounds in developing therapeutic agents (Yi-Qiu Yang et al., 2017).

ATM Kinase Inhibition

Novel series of 3-quinoline carboxamides have been optimized as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, showcasing the potential of quinoline derivatives in cancer therapy. These inhibitors demonstrate promising oral bioavailability and efficacy in disease models, indicating their potential for clinical development (S. Degorce et al., 2016).

Synthesis and Electrophilic Substitution

Research into the synthesis and reactions of quinoline derivatives, including electrophilic substitution reactions, has been conducted to understand their chemical properties better. These studies contribute to the broader knowledge of heterocyclic chemistry and offer insights into the manipulation of these compounds for various applications (A. Aleksandrov et al., 2019).

Antimicrobial and Antitumor Activities

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown significant activity against various pathogens and tumor cell lines, underscoring their potential as templates for developing new therapeutic agents (Ankit J. Patel et al., 2022).

properties

IUPAC Name

2-pyridin-4-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5OS/c23-16(21-17-22-19-10-24-17)13-9-15(11-5-7-18-8-6-11)20-14-4-2-1-3-12(13)14/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFCQAXEPXTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-4-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

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